molecular formula C10H17NO3 B1434787 Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate CAS No. 1602313-90-5

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate

Cat. No. B1434787
CAS RN: 1602313-90-5
M. Wt: 199.25 g/mol
InChI Key: IMHCCOTUHJJCIV-UHFFFAOYSA-N
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Description

“Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate” is a compound that has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Synthesis Analysis

The synthesis of “Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate” involves the use of commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This method has been developed as a convenient way to produce this compound .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate”. However, the available information does not provide a comprehensive analysis of six to eight unique applications as requested. The compound is noted for its potential in the production of biologically active compounds and is available for use in life sciences labs, but specific applications are not detailed in the search results.

Potential for Producing Biologically Active Compounds

The synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, and this compound shows promise for the production of important biologically active compounds .

Availability for Life Sciences Labs

The compound is available through various suppliers and can be used in life sciences labs, potentially in fields such as cell biology, genomics, proteomics, among others .

Future Directions

“Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate” is promising for the production of important biologically active compounds . Therefore, it could be inferred that future research may focus on exploring its potential applications in the field of biologically active compounds.

properties

IUPAC Name

methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-9(12)8-6-11-7-10(8)2-4-14-5-3-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHCCOTUHJJCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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